molecular formula C16H12O6 B082234 4-(2,5-Dioxotetrahydrofuran-3-yl)-1,2,3,4-tetrahydronaphthalene-1,2-dicarboxylic Anhydride CAS No. 13912-65-7

4-(2,5-Dioxotetrahydrofuran-3-yl)-1,2,3,4-tetrahydronaphthalene-1,2-dicarboxylic Anhydride

Cat. No. B082234
CAS RN: 13912-65-7
M. Wt: 300.26 g/mol
InChI Key: JYCTWJFSRDBYJX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related tetrahydronaphthalene compounds typically involves multistep organic reactions that might include Friedel-Crafts acylation, Diels-Alder reactions, or advanced oxidation and reduction processes. For instance, a related compound, 2-amino-1,2,3,4-tetrahydronaphthalene-6,7-diol ('6,7-ADTN'), was synthesized starting from naphthalene-2,3-diol through a seven-step process, showcasing the complexity of synthesizing such molecules (Göksu et al., 2003).

Molecular Structure Analysis

The molecular structure of compounds within this class is often confirmed using techniques such as X-ray crystallography, which provides detailed insights into the arrangement of atoms within the molecule. For example, studies on organoboron compounds related to tetrahydronaphthalene reveal intricate details about their crystal structures, indicating how different substituents influence the overall molecular conformation (Kliegel et al., 1989).

Scientific Research Applications

  • Steric effects in forming imides from related compounds have been studied, indicating the importance of molecular interactions in chemical reactions (Badri & Heidarizadeh, 2004).

  • The synthesis of N-(1,2,3,4-tetrahydronaphthalen-1-yl)-4-aryl-1-piperazinealkylamides, related to your compound, has been reported, which are important for studying structure-affinity relationships at the 5-HT7 receptor (Leopoldo et al., 2007).

  • The behavior of homophthalic anhydride in cycloaddition reactions has been explored, which is relevant to understanding the reactivity of similar anhydrides (Georgieva et al., 1997).

  • Cyclodimerization of stilbene under acidic conditions leading to compounds structurally similar to your query chemical has been reported. This has implications for biomimicking naturally occurring compounds (Li & Ferreira, 2003).

  • The synthesis and biological evaluation of phthalazine derivatives, which are structurally related, has been studied, suggesting potential medical applications (Kadhim et al., 2021).

  • Studies on the interaction of similar anhydrides with various reagents provide insights into the reactivity and potential applications of these compounds (Shablykin et al., 2017).

  • Research into the synthesis of acetyl-substituted tetrahydrobenzofuran and tetrahydronaphthalene from renewable sources shows potential for sustainable chemistry applications (Marri et al., 2019).

Safety And Hazards

The compound is known to cause skin irritation (H315) and serious eye irritation (H319) . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves, eye protection, and face protection. If eye irritation persists, medical advice should be sought .

properties

IUPAC Name

5-(2,5-dioxooxolan-3-yl)-3a,4,5,9b-tetrahydrobenzo[e][2]benzofuran-1,3-dione
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URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12O6/c17-12-6-10(14(18)21-12)9-5-11-13(16(20)22-15(11)19)8-4-2-1-3-7(8)9/h1-4,9-11,13H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYCTWJFSRDBYJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=CC=CC=C2C3C1C(=O)OC3=O)C4CC(=O)OC4=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60884727
Record name Naphtho[1,2-c]furan-1,3-dione, 3a,4,5,9b-tetrahydro-5-(tetrahydro-2,5-dioxo-3-furanyl)-
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Molecular Weight

300.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid; [Sigma-Aldrich MSDS]
Record name Naphtho(1,2-c)furan-1,3-dione, 3a,4,5,9b-tetrahydro-5-(tetrahydro-2,5-dioxo-3-furanyl)-
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Product Name

4-(2,5-Dioxotetrahydrofuran-3-yl)-1,2,3,4-tetrahydronaphthalene-1,2-dicarboxylic Anhydride

CAS RN

13912-65-7
Record name 1,3,3a,4,5,9b-Hexahydro-5-(tetrahydro-2,5-dioxo-3-furanyl)naphtho[1,2-c]furan-1,3-dione
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Record name Naphtho(1,2-c)furan-1,3-dione, 3a,4,5,9b-tetrahydro-5-(tetrahydro-2,5-dioxo-3-furanyl)-
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Record name Naphtho[1,2-c]furan-1,3-dione, 3a,4,5,9b-tetrahydro-5-(tetrahydro-2,5-dioxo-3-furanyl)-
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Record name Naphtho[1,2-c]furan-1,3-dione, 3a,4,5,9b-tetrahydro-5-(tetrahydro-2,5-dioxo-3-furanyl)-
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Record name 4-(2,5-Dioxotetrahydrofuran-3-yl)-1,2,3,4-tetrahydronaphthalene-1,2-dicarboxylic Anhydride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(2,5-Dioxotetrahydrofuran-3-yl)-1,2,3,4-tetrahydronaphthalene-1,2-dicarboxylic Anhydride
Reactant of Route 2
4-(2,5-Dioxotetrahydrofuran-3-yl)-1,2,3,4-tetrahydronaphthalene-1,2-dicarboxylic Anhydride
Reactant of Route 3
4-(2,5-Dioxotetrahydrofuran-3-yl)-1,2,3,4-tetrahydronaphthalene-1,2-dicarboxylic Anhydride
Reactant of Route 4
4-(2,5-Dioxotetrahydrofuran-3-yl)-1,2,3,4-tetrahydronaphthalene-1,2-dicarboxylic Anhydride
Reactant of Route 5
4-(2,5-Dioxotetrahydrofuran-3-yl)-1,2,3,4-tetrahydronaphthalene-1,2-dicarboxylic Anhydride
Reactant of Route 6
4-(2,5-Dioxotetrahydrofuran-3-yl)-1,2,3,4-tetrahydronaphthalene-1,2-dicarboxylic Anhydride

Citations

For This Compound
4
Citations
SJ Lee, MY Choi, LK Kwac, HG Kim… - Reviews on Advanced …, 2023 - degruyter.com
Poly(amic acid) (PAA), a precursor of polyimide (PI), is synthesized by reacting dianhydride 4-(2,5-dioxotetrahydrofuran-3-yl)-1,2,3,4-tetrahydronaphthalene-1,2-dicarboxylic anhydride …
Number of citations: 0 www.degruyter.com
AI Barzic, AD Diaconu, BC Condurache… - Bulletin of Materials …, 2023 - Springer
Novel polyimide/metal oxide composites are theoretically designed for analysis of their applicative potential as covers for photovoltaic devices. The polymer matrix is made of a common …
Number of citations: 5 link.springer.com
K Takada, H Shinagawa, Y Morita, MS Grewal… - Chinese Journal of …, 2020 - Springer
4-Aminophenylalanine (4APhe), an exotic amino acid which is obtained as a microorganism metabolite of glucose, is polycondensed with various tetracarboxylic dianhydrides as a …
Number of citations: 4 link.springer.com
C Hulubei, RM Albu, G Lisa, A Nicolescu… - Solar Energy Materials …, 2019 - Elsevier
A series of polyimides (PIs) was synthesized from 4,4′-diaminodiphenyl sulfide and various aromatic or aliphatic dianhydrides to obtain shielding layers for solar cells. Structural …
Number of citations: 24 www.sciencedirect.com

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